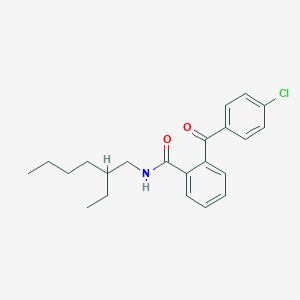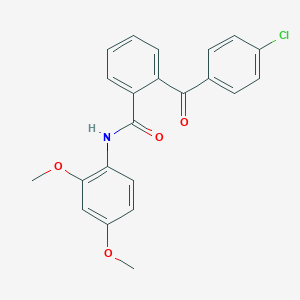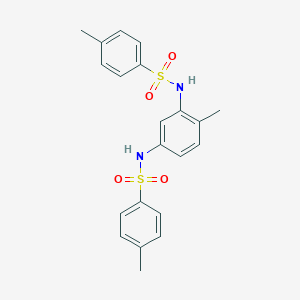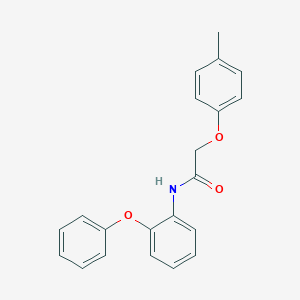![molecular formula C25H21N3O3 B290536 N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide, also known as MNPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA is a small molecule that belongs to the family of benzamides, which are known to have various biological activities.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied extensively for its anticancer properties, where it has been shown to induce cell death in various cancer cell lines. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways in cells. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a role in cell survival and proliferation. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide in lab experiments is its small molecular size, which allows it to easily penetrate cells and tissues. N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one limitation of using N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective analogs. Additionally, future research could focus on optimizing the dosing and delivery of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide to maximize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-naphthol to form the naphthyloxy acid, which is then coupled with 3-aminobenzamide to form N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Propiedades
Fórmula molecular |
C25H21N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-3-[(2-naphthalen-1-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C25H21N3O3/c1-17-12-13-26-23(14-17)28-25(30)19-8-4-9-20(15-19)27-24(29)16-31-22-11-5-7-18-6-2-3-10-21(18)22/h2-15H,16H2,1H3,(H,27,29)(H,26,28,30) |
Clave InChI |
YPBSJXNXQOWHBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)







![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
